molecular formula C27H38O7 B077589 Alloglaucotoxigenin, deoxo-, 3,15-diacetate CAS No. 14155-62-5

Alloglaucotoxigenin, deoxo-, 3,15-diacetate

Cat. No. B077589
CAS RN: 14155-62-5
M. Wt: 474.6 g/mol
InChI Key: SPHCTXPYSOATFO-UPFWHWMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alloglaucotoxigenin, deoxo-, 3,15-diacetate is a natural compound that is found in the roots of the plant Gloriosa superba. It belongs to the family of colchicine-type alkaloids and has been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Alloglaucotoxigenin, deoxo-, 3,15-diacetate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-angiogenic properties. It has also been studied for its potential use as an anti-malarial and anti-viral agent.

Mechanism Of Action

Alloglaucotoxigenin, deoxo-, 3,15-diacetate exerts its effects by binding to tubulin, a protein that is essential for cell division. It inhibits microtubule formation, which leads to cell cycle arrest and apoptosis. It also inhibits the formation of new blood vessels, which is important for the growth and spread of tumors.

Biochemical And Physiological Effects

Alloglaucotoxigenin, deoxo-, 3,15-diacetate has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of inflammatory cytokines and reduces inflammation. It has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of tumors.

Advantages And Limitations For Lab Experiments

Alloglaucotoxigenin, deoxo-, 3,15-diacetate has several advantages for lab experiments. It is a natural compound that can be easily synthesized from colchicine. It has been extensively studied and its mechanism of action is well understood. However, it also has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of alloglaucotoxigenin, deoxo-, 3,15-diacetate. One direction is to study its potential use as an anti-viral agent, particularly for the treatment of COVID-19. Another direction is to study its potential use as an anti-malarial agent. It could also be studied for its potential use in combination with other anti-cancer drugs to enhance their efficacy. Finally, further studies are needed to determine its potential toxicity and to develop more effective methods for its delivery.
Conclusion:
Alloglaucotoxigenin, deoxo-, 3,15-diacetate is a natural compound that has shown promising results for its potential therapeutic applications. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic properties. Its mechanism of action is well understood and its synthesis method is well established. However, further studies are needed to determine its potential toxicity and to develop more effective methods for its delivery.

Synthesis Methods

Alloglaucotoxigenin, deoxo-, 3,15-diacetate can be synthesized from the natural compound colchicine, which is found in the seeds of the plant Colchicum autumnale. The synthesis involves several steps, including acetylation and demethylation, and has been successfully achieved by various research groups.

properties

CAS RN

14155-62-5

Product Name

Alloglaucotoxigenin, deoxo-, 3,15-diacetate

Molecular Formula

C27H38O7

Molecular Weight

474.6 g/mol

IUPAC Name

[(3S,5S,8R,9S,10S,13R,14S,15R,17R)-15-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C27H38O7/c1-15(28)33-19-7-9-25(3)18(12-19)5-6-21-20(25)8-10-26(4)22(17-11-24(30)32-14-17)13-23(27(21,26)31)34-16(2)29/h11,18-23,31H,5-10,12-14H2,1-4H3/t18-,19-,20-,21+,22+,23+,25-,26+,27+/m0/s1

InChI Key

SPHCTXPYSOATFO-UPFWHWMBSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3([C@@H](C[C@@H]4C5=CC(=O)OC5)OC(=O)C)O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(C(CC4C5=CC(=O)OC5)OC(=O)C)O)C)C

synonyms

3β,15β-Di(acetyloxy)-14-hydroxy-5α-card-20(22)-enolide

Origin of Product

United States

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